Cas no 1323538-07-3 (4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride)

4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride structure
1323538-07-3 structure
商品名:4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride
CAS番号:1323538-07-3
MF:C20H20ClN3O2
メガワット:369.844703674316
CID:5399351

4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-(2,4-dimethoxyanilino)-6-ethylquinoline-3-carbonitrile:hydrochloride
    • 4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride
    • インチ: 1S/C20H19N3O2.ClH/c1-4-13-5-7-17-16(9-13)20(14(11-21)12-22-17)23-18-8-6-15(24-2)10-19(18)25-3;/h5-10,12H,4H2,1-3H3,(H,22,23);1H
    • InChIKey: LQDPHIJZDFYVSF-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(CC)=CC=2)C(NC2=CC=C(OC)C=C2OC)=C(C#N)C=1.[H]Cl

4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-2153-2μmol
4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride
1323538-07-3 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-2153-2mg
4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride
1323538-07-3 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-2153-1mg
4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride
1323538-07-3 90%+
1mg
$54.0 2023-04-26

4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride 関連文献

4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochlorideに関する追加情報

Introduction to 4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride (CAS No. 1323538-07-3)

4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1323538-07-3, belongs to the quinoline class of heterocyclic aromatic molecules, which are well-known for their broad spectrum of pharmacological properties. The presence of multiple functional groups, including an amino group attached to a dimethoxyphenyl moiety and a nitrile group at the 3-position of the quinoline ring, contributes to its complex reactivity and biological relevance.

The molecular structure of 4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride is characterized by a quinoline core substituted with various electron-donating and electron-withdrawing groups. The dimethoxyphenyl group at the 2-position and 4-position enhances the electron density on the aromatic ring, while the amino group at the 4-position can participate in hydrogen bonding interactions, making it a valuable scaffold for drug design. Additionally, the nitrile group at the 3-position introduces a polar moiety that can influence solubility and metabolic stability.

In recent years, quinoline derivatives have been extensively studied for their potential applications in medicinal chemistry. The structural motif of 4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride has been explored in various contexts, particularly in the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The combination of the dimethoxyphenyl and amino groups provides a rich chemical environment for interactions with biological targets, such as enzymes and receptors.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. Researchers have leveraged its structural framework to develop novel analogs with enhanced pharmacological profiles. For instance, modifications to the substituents on the quinoline ring have been shown to modulate binding affinity and selectivity towards specific biological targets. This flexibility makes 4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride a promising candidate for further exploration in drug discovery programs.

Recent studies have highlighted the potential of quinoline derivatives as inhibitors of kinases and other enzymes involved in cancer progression. The amino group in 4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride can form coordination bonds with metal ions or participate in hydrogen bonding interactions with protein backbones, which is crucial for enzyme inhibition. Additionally, the nitrile group can act as a bioisostere for carboxylic acid groups, providing an alternative binding mode for drug design.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. Solubility is a critical factor in drug development, as it affects bioavailability and therapeutic efficacy. By incorporating a hydrochloride counterion, 4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride becomes more amenable to various delivery systems, including oral and intravenous formulations.

The synthesis of 4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted phenols and ketones followed by functional group transformations such as nitration and reduction. The use of advanced synthetic techniques has enabled researchers to produce this compound with high precision, facilitating its use in downstream applications.

In conclusion,4-[(2,4-dimethoxyphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride (CAS No. 1323538-07-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its versatility as a chemical scaffold makes it an attractive candidate for further research and development in drug discovery programs aimed at addressing various therapeutic challenges.

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